molecular formula C25H35ClN4O4S2 B2531900 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217174-82-7

2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2531900
CAS RN: 1217174-82-7
M. Wt: 555.15
InChI Key: VEWZZKBNGGADGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H35ClN4O4S2 and its molecular weight is 555.15. The purity is usually 95%.
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Scientific Research Applications

The synthesis and study of pharmaceutical impurities are critical for developing safer and more effective medications. A review focused on novel methods for synthesizing omeprazole, a proton pump inhibitor, highlights the importance of understanding pharmaceutical impurities in drug development. This process involves steps such as the oxidation of pyrmetazole and overoxidation to sulfone, leading to the formation of sulfone N-oxide, which can be used as a standard impurity for further studies in drug development and safety assessments (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Potential for Central Nervous System (CNS) Drug Synthesis

Research into functional chemical groups that may serve as lead molecules for the synthesis of CNS-active compounds is ongoing. Heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen form a significant class of organic compounds that may have effects ranging from antidepressant to convulsant activities. This research is foundational for the development of new CNS drugs, potentially including those based on complex molecules like 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (Saganuwan, 2017).

Role in Antitumor Activity

The synthesis of novel compounds with potential antitumor activities is a significant area of research. For example, the development of imidazole derivatives has shown promising results in preclinical testing stages for antitumor drugs. These studies provide a pathway for synthesizing new compounds with various biological properties, including those related to the compound (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Importance in Water Treatment

The search for effective biocides to prevent biofouling in reverse osmosis systems highlights the need for compounds that are both effective against biofouling and safe for use in water treatment. This includes research into non-oxidizing biocides that may offer a safer alternative to traditional chlorine-based treatments, potentially involving complex sulfonamide structures similar to the compound (Da-Silva-Correa, Smith, Thibodeau, Welsh, & Buckley, 2022).

Enzymatic Remediation of Organic Pollutants

The use of enzymes, in conjunction with redox mediators, for the remediation of organic pollutants demonstrates the potential of chemical compounds to enhance the efficiency of pollutant degradation. This enzymatic approach shows promise for the treatment of recalcitrant compounds in wastewater, offering insights into the broader application of chemical compounds in environmental remediation (Husain & Husain, 2007).

properties

IUPAC Name

2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O4S2.ClH/c1-15(2)28-10-9-20-21(14-28)34-25(22(20)23(26)30)27-24(31)18-5-7-19(8-6-18)35(32,33)29-12-16(3)11-17(4)13-29;/h5-8,15-17H,9-14H2,1-4H3,(H2,26,30)(H,27,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWZZKBNGGADGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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